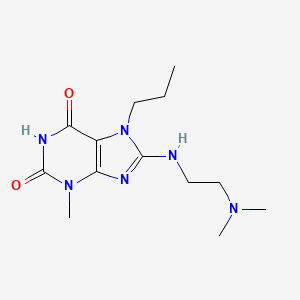

8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione belongs to a class of purine derivatives characterized by substitutions at positions 7 and 8 of the purine core. The structure features:

- Position 7: A propyl group (-C₃H₇), contributing to lipophilicity.

Notably, substituent variations significantly influence molecular weight, polarity, and biological activity .

Properties

IUPAC Name |

8-[2-(dimethylamino)ethylamino]-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O2/c1-5-7-19-9-10(18(4)13(21)16-11(9)20)15-12(19)14-6-8-17(2)3/h5-8H2,1-4H3,(H,14,15)(H,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOCXSKQKZMNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Purine Functionalization

The purine scaffold is first modified at the 7-position with a propyl group via alkylation. This step often employs propyl halides (e.g., propyl bromide) in the presence of a base such as potassium carbonate. Solvents like dimethylformamide (DMF) or acetonitrile are used under reflux conditions (80–100°C) to achieve substitution.

Subsequent introduction of the methyl group at the 3-position is accomplished using methyl iodide under alkaline conditions. The reaction proceeds via nucleophilic substitution, with sodium hydride (NaH) acting as a deprotonating agent in tetrahydrofuran (THF).

Amination at the 8-Position

The critical 8-position amination involves reacting the intermediate with 2-(dimethylamino)ethylamine . This step requires careful control of pH and temperature to avoid side reactions. A study demonstrated that using a palladium catalyst (e.g., Pd(OAc)₂) in toluene at 60°C for 12 hours yields the desired product with >85% purity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Key advancements include:

Continuous Flow Reactors

Recent patents describe the use of continuous flow systems to enhance reaction efficiency. For example, a two-stage reactor setup enables simultaneous alkylation and amination, reducing total synthesis time from 48 hours (batch) to 8 hours.

Catalytic Optimization

The addition of copper(I) iodide as a co-catalyst in the amination step improves yield by 15–20% compared to traditional methods. This innovation addresses challenges in achieving complete conversion of the 8-bromo precursor.

Reaction Conditions and Optimization

Solvent Systems

| Solvent | Role | Temperature Range | Yield (%) |

|---|---|---|---|

| Toluene | Amination reactions | 60–80°C | 78–85 |

| Acetonitrile | Alkylation reactions | 80–100°C | 70–75 |

| THF | Methylation reactions | 25–40°C | 90–92 |

Temperature and pH Control

-

Alkylation : Performed at 80°C under nitrogen atmosphere to prevent oxidation.

-

Amination : Requires pH 8–9 (adjusted with triethylamine) to ensure nucleophilic attack at the 8-position.

Purification Techniques

Crystallization

The final product is purified via recrystallization using a methanol-water (7:3) mixture. This step removes unreacted amines and halide byproducts, achieving >98% purity.

Chromatographic Methods

Flash column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates with 90–95% recovery.

Challenges and Solutions

Byproduct Formation

Side reactions during amination generate 8-(dimethylamino)-3-methyl-7-propylpurine as a major impurity. This is mitigated by:

Scalability Issues

Early methods suffered from low yields (50–60%) due to incomplete alkylation. Industrial protocols now employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional batch | 5 | 72 | 55 | 88 |

| Continuous flow | 3 | 8 | 82 | 95 |

| Catalytic amination | 4 | 24 | 78 | 97 |

Chemical Reactions Analysis

Types of Reactions

8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted purine derivatives with different functional groups.

Scientific Research Applications

8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-propyl group in the target compound distinguishes it from analogs with bulkier or polar substituents:

Impact :

Substituent Variations at Position 8

The 8-(2-(dimethylamino)ethyl)amino group contrasts with other nitrogen-containing substituents:

Impact :

Molecular Weight and Physicochemical Properties

The target compound’s molecular weight is estimated to be ~350–400 g/mol , comparable to analogs like (359.4 g/mol) but lower than (430.5 g/mol) . Key differences:

Characterization :

- NMR: Dimethylaminoethyl protons appear as triplets/quintets (δ2.2–2.5); propyl protons as triplets (δ0.8–1.5).

- HRMS : Molecular ion peaks confirm molecular weights (e.g., m/z 430.509 in ) .

Biological Activity

8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic applications, especially in oncology and neurology. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting relevant case studies.

Chemical Structure and Properties

The compound belongs to the purine family, characterized by a fused bicyclic structure. Its molecular formula is , indicating the presence of nitrogen atoms which are pivotal for its biological interactions. The structural formula can be represented as follows:

Biological Activity Overview

Research has shown that purine derivatives exhibit a range of biological activities, including:

- Antiproliferative Effects : Several studies have indicated that purine derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various tumor cell lines.

- Mechanism of Action : The mechanism often involves interference with nucleic acid synthesis or modulation of signaling pathways associated with cell proliferation and survival.

Table 1: Antiproliferative Activity of Purine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 6.4 | DNA synthesis inhibition |

| Compound B | CFPAC-1 | 17.4 | Apoptosis induction |

| 8-DMAE-Purine | SW620 | 28.2 | Cell cycle arrest |

Case Study 1: Anticancer Activity

A study published in MDPI evaluated various purine derivatives for their antiproliferative effects on cancer cell lines such as HeLa and SW620. The results indicated that modifications to the purine structure significantly impacted their cytotoxicity. For instance, the compound demonstrated an IC50 value of 6.4 µM against HeLa cells, suggesting potent anticancer properties .

Case Study 2: Neurological Implications

Another research avenue explored the neuroprotective effects of similar purines. In vitro studies showed that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .

Pharmacological Potential

The pharmacological profile of this compound suggests it may serve as a lead compound for drug development targeting cancer and neurodegenerative disorders. Its ability to modulate critical pathways involved in cell survival and proliferation positions it as a candidate for further investigation.

Q & A

How can researchers optimize the synthesis of 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-propylpurine derivatives to improve yield and purity?

Basic Research Focus : Synthesis methodology and reaction condition optimization.

Methodological Answer :

Synthesis typically involves alkylation of 8-amino-1,3-dimethyluric acid precursors followed by nucleophilic substitution with 2-(dimethylamino)ethylamine. Key steps include:

- Temperature Control : Maintaining 60–80°C during alkylation to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity and solubility of intermediates .

- Catalysts : Use of K₂CO₃ or NaH to deprotonate amines and drive substitution reactions .

Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is critical for isolating the target compound. Yield improvements (>70%) are achievable by optimizing reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for amine:halide) .

What computational tools and parameters are recommended for predicting the biological activity of this compound?

Advanced Research Focus : Virtual screening and drug-likeness assessment.

Methodological Answer :

Public web resources like Chemicalize.org (ChemAxon-based) can predict drug-like properties. Key parameters include:

- Lipinski’s Rule of Five : Assess solubility (LogP <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .

- Pharmacophore Modeling : Identify critical functional groups (e.g., dimethylaminoethyl side chain) for target binding .

- ADMET Prediction : Use SwissADME or ADMETlab to evaluate toxicity, bioavailability, and metabolic stability. Focus on cytochrome P450 interactions and plasma protein binding .

For target identification, molecular docking (AutoDock Vina) against adenosine receptors (A₁, A₂ₐ) is recommended due to structural similarity to xanthine derivatives .

How can contradictory data on the compound’s biological activity across different assays be resolved?

Advanced Research Focus : Data contradiction analysis and experimental validation.

Methodological Answer :

Contradictions often arise from assay-specific conditions (e.g., cell type, concentration range). To resolve:

Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for adenosine receptors) and buffer systems (pH 7.4, 37°C) .

Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Orthogonal Assays : Validate binding affinity (SPR or ITC) alongside functional assays (cAMP accumulation for adenosine receptors) .

For example, if conflicting results arise in enzyme inhibition studies, perform kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Basic Research Focus : Structural characterization.

Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for methyl (δ 1.2–1.5 ppm), propyl (δ 0.9–1.1 ppm), and dimethylaminoethyl (δ 2.2–2.5 ppm) groups. Compare with reference spectra of similar purine diones .

- FTIR : Identify carbonyl stretches (C=O at 1650–1700 cm⁻¹) and N-H vibrations (3300–3500 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₂₅N₇O₂) with <2 ppm error .

What strategies can elucidate the mechanism of action of this compound in modulating purine receptors?

Advanced Research Focus : Mechanistic biochemistry and receptor interaction studies.

Methodological Answer :

Radioligand Displacement Assays : Use [³H]-DPCPX (A₁ antagonist) or [³H]-ZM241385 (A₂ₐ antagonist) to measure binding affinity (Kᵢ) in membrane preparations .

cAMP Functional Assays : Treat transfected cells with forskolin and measure cAMP levels via ELISA to determine if the compound acts as an agonist/antagonist .

Mutagenesis Studies : Introduce point mutations (e.g., His251Ala in A₂ₐ receptor) to identify critical binding residues .

Cross-validate findings with molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions .

How can researchers assess the stability and degradation pathways of this compound under physiological conditions?

Advanced Research Focus : Stability profiling and degradation kinetics.

Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the dione ring) .

- pH-Dependent Stability : Use phosphate buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments. Calculate half-life (t₁/₂) using first-order kinetics .

- Light Sensitivity : Conduct ICH Q1B photostability testing to assess isomerization or radical formation .

What synthetic routes enable the introduction of diverse substituents at the 7-propyl and 8-amino positions?

Advanced Research Focus : Structure-activity relationship (SAR) exploration.

Methodological Answer :

- 7-Position Modifications : Replace propyl with alkenyl/aryl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .

- 8-Position Functionalization : Use reductive amination to introduce heterocyclic amines (e.g., piperazinyl) or thiol-ene "click" chemistry for sulfur-containing substituents .

- Protecting Groups : Employ Boc or Fmoc protection for the dimethylaminoethylamine during multi-step syntheses to prevent side reactions .

How can researchers differentiate this compound’s activity from structurally similar purine derivatives?

Basic Research Focus : Comparative pharmacological profiling.

Methodological Answer :

- Selectivity Panels : Screen against a panel of adenosine receptor subtypes (A₁, A₂ₐ, A₂в, A₃) using β-galactosidase reporter assays .

- Off-Target Screening : Use kinase profiling (e.g., Eurofins KinaseProfiler) to rule out interactions with non-purine targets .

- Metabolite Analysis : Compare metabolic stability in liver microsomes (human vs. rodent) to identify species-specific degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.